5-(4-Methylphenyl)piperidine-3-carboxamide
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Overview
Description
5-(4-Methylphenyl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 4-methylphenyl group and a carboxamide group. It is used in various scientific research fields due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Substitution with 4-Methylphenyl Group:
Introduction of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
5-(4-Methylphenyl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine-based compound with anti-inflammatory and anticancer activities.
Uniqueness
5-(4-Methylphenyl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a 4-methylphenyl group and a carboxamide group makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-(4-methylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-9-2-4-10(5-3-9)11-6-12(13(14)16)8-15-7-11/h2-5,11-12,15H,6-8H2,1H3,(H2,14,16) |
InChI Key |
AUOMSSOSEDEQLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(CNC2)C(=O)N |
Origin of Product |
United States |
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